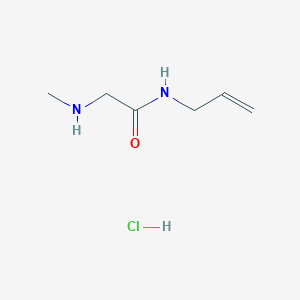

N-Allyl-2-(methylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)-N-prop-2-enylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5-7-2;/h3,7H,1,4-5H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWBMTUMEOOEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Allylacetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylacetamide, systematically known as N-prop-2-enylacetamide, is a versatile organic compound featuring both an amide and a terminal alkene functional group.[1][2] This unique bifunctionality makes it a valuable intermediate in a variety of chemical transformations and a building block for more complex molecules.[1] While the initially requested compound, 2-(methylamino)-N-allylacetamide hydrochloride, is not readily found in the scientific literature, this guide will focus on the closely related and well-characterized N-allylacetamide. Its dual reactivity allows for both modifications at the amide nitrogen and a wide range of addition reactions at the allyl group's double bond. This guide provides a comprehensive overview of its synthesis, chemical properties, key applications, and analytical characterization for professionals in research and development.

Chemical Properties and Identifiers

N-Allylacetamide is a solid at room temperature with a defined set of physical and chemical properties.[3] Its identity is standardized across several chemical databases.

| Property | Value | Source |

| CAS Number | 692-33-1 | [2][3] |

| Molecular Formula | C5H9NO | [1][2][3][4] |

| Molecular Weight | 99.13 g/mol | [1][2][3][4] |

| IUPAC Name | N-prop-2-enylacetamide | [1][2] |

| Synonyms | Acetamide, N-allyl-; n-acetylallylamine | [2][3][5] |

| Appearance | Colorless liquid or white crystalline solid | [1][6] |

| Melting Point | 64-65 °C | [1][3] |

| Boiling Point | 227.3°C at 760 mmHg | [3] |

| Density | ~0.884 g/cm³ | [3] |

| SMILES | CC(=O)NCC=C | [1][2][4] |

| InChI Key | DVQCXAUFUOFSDW-UHFFFAOYSA-N | [1][2][4] |

Synthesis of N-Allylacetamide

The synthesis of N-allylacetamide is most commonly achieved through the nucleophilic acylation of allylamine. This can be accomplished using either acetic anhydride or acetyl chloride as the acylating agent.[1]

Protocol 1: Synthesis via Acylation with Acetic Anhydride

This is a widely used method due to its high yield and straightforward procedure.[1] The reaction proceeds through the nucleophilic attack of the allylamine on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 hours.[1]

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, for example, by distillation or recrystallization, to yield N-allylacetamide.[1]

-

Yield: This method can achieve yields in the range of 85-95%.[1]

Protocol 2: Synthesis via Acylation with Acetyl Chloride

An alternative method involves the use of acetyl chloride. This reaction is generally faster but requires the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve allylamine (1 equivalent) and a non-nucleophilic base, such as triethylamine (1.2 equivalents), in an aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

-

Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or distillation to yield pure N-allylacetamide.

Sources

N-Substituted Glycinamide Derivatives: A Technical Guide for Medicinal Chemists

This technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of N-substituted glycinamide derivatives.

Executive Summary

N-substituted glycinamides represent a privileged scaffold in modern medicinal chemistry, bridging the gap between rigid small molecules and flexible peptides. Unlike natural peptides, where the side chain is attached to the

This guide analyzes the structural utility of this scaffold, focusing on its most successful commercial application—Lacosamide (Vimpat®) —and its expanding role in kinase inhibition and peptidomimetics.

Structural Significance & SAR Logic

The Peptidomimetic Shift

The core advantage of the N-substituted glycinamide scaffold is the removal of the hydrogen bond donor from the amide nitrogen (in peptoids) or the modulation of the amide's electronic environment (in functionalized amino acids like Lacosamide).

-

Proteolytic Stability: The absence of the standard peptide bond geometry (or steric protection via N-substitution) prevents recognition by common proteases like trypsin and chymotrypsin.

-

Conformational Flexibility: N-substitution eliminates the

chirality (in peptoids), allowing for both cis and trans amide bond isomers, which can be exploited to match protein binding pockets that natural peptides cannot access. Conversely, in Lacosamide-like derivatives, the

Case Study: Lacosamide SAR

Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide] is the archetype of this class.[2] Its activity as a sodium channel blocker relies heavily on specific structural features.

Key SAR Zones:

-

The Chiral Center (

): The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The stereochemistry dictates the vector of the methoxy group. -

The N-Benzyl Moiety: Essential for hydrophobic interaction within the voltage-gated sodium channel (VGSC) pore. Substitutions on the phenyl ring (e.g., halogens) often modulate potency but can affect metabolic stability.

-

The 3-Oxy Site (Methoxy): This ether oxygen acts as a weak hydrogen bond acceptor. Replacing it with bulky groups abolishes activity, indicating a tight steric pocket.

Figure 1: Structure-Activity Relationship (SAR) map of Lacosamide, highlighting the critical pharmacophores required for sodium channel modulation.

Therapeutic Mechanism: Sodium Channel Slow Inactivation[3]

Unlike traditional anticonvulsants (e.g., carbamazepine) that block the fast inactivation state of sodium channels, N-substituted glycinamide derivatives like Lacosamide selectively enhance slow inactivation .[3]

-

Physiological Impact: This mechanism allows the drug to dampen repetitive neuronal firing (typical of seizure foci) without impairing physiological action potentials, leading to a superior side-effect profile.

-

CRMP-2 Modulation: Secondary activity involves binding to Collapsin Response Mediator Protein 2 (CRMP-2), interfering with neurotrophic signaling involved in epilepsy progression.

Synthetic Protocols

General Strategy: The Submonomer Method (Peptoids)

For generating libraries of N-substituted glycines, the "submonomer" solid-phase synthesis is the industry standard. It avoids the use of expensive N-protected amino acids.

Protocol:

-

Acylation: Bromoacetic acid is coupled to a resin-bound amine using diisopropylcarbodiimide (DIC).

-

Displacement: A primary amine (

) displaces the bromide via -

Repeat: The cycle is repeated to build the oligomer.

Detailed Protocol: Synthesis of (R)-Lacosamide

Target: High-purity synthesis of the functionalized amino acid derivative.[4][5] Reference: Adapted from standard medicinal chemistry routes (e.g., J. Med. Chem. 2010).[2][6][7]

Reagents:

-

D-Serine (Starting material)

-

Acetic anhydride (

) -

Benzylamine

-

Methyl iodide (MeI) / Silver oxide (

) or similar methylation agent -

Coupling agents (EDC/HOBt or HATU)

Step-by-Step Methodology:

-

N-Acetylation:

-

Dissolve D-Serine (10 mmol) in water/acetic acid.

-

Add acetic anhydride (1.2 eq) dropwise at 0°C. Stir for 2 hours.

-

Outcome: N-acetyl-D-serine.

-

Purification: Recrystallization from ethanol.

-

-

Amide Coupling (N-Benzylation):

-

Dissolve N-acetyl-D-serine (1 eq) in DMF.

-

Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 30 min to activate acid.

-

Add Benzylamine (1.1 eq) and DIPEA (2 eq). Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Outcome: (R)-2-acetamido-N-benzyl-3-hydroxypropionamide.

-

-

O-Methylation (The Critical Step):

-

Note: Standard Williamson ether synthesis can cause racemization. Use mild conditions.

-

Dissolve the intermediate in MeCN.

-

Add

(5 eq) and MeI (10 eq). -

Stir in a sealed tube at 40°C for 24-48 hours.

-

Filtration: Filter through Celite to remove silver salts.

-

Purification: Flash chromatography (EtOAc/Hexane).

-

Yield: Typically 60-80%.

-

Table 1: Comparative Synthetic Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Classical Coupling | EDC/HOBt, Benzylamine | High enantiomeric purity (if starting material is pure). | Multi-step; O-methylation can be tricky. |

| Enzymatic Resolution | Lipase/Acylase | Green chemistry; high optical purity. | Requires specific enzymes; scale-up cost. |

| Ugi 4-Component | Aldehyde, Amine, Isonitrile, Acid | One-pot; high diversity. | Often yields racemic mixtures; difficult purification. |

Advanced Applications: Kinase Inhibitors

Beyond CNS agents, N-substituted glycinamides serve as linkers in kinase inhibitors (e.g., EGFR, VEGFR). The glycinamide motif ($ -NH-CH_2-CO-NH- $) provides a flexible tether that can position aromatic warheads into the ATP-binding pocket while forming hydrogen bonds with the hinge region residues.

Example: In EGFR inhibitors, the glycinamide nitrogen often H-bonds with Met793 in the hinge region, while the N-substituent directs the tail into the solvent-exposed region to tune solubility.

Figure 2: Interaction mode of glycinamide-based inhibitors within a generic kinase ATP-binding pocket.

References

-

Choi, S., et al. (2010). "The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide." Journal of Medicinal Chemistry. Link

-

Zuckermann, R. N., et al. (1992).[8] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[5] Link

-

Doty, P., et al. (2013). "Lacosamide: A Review of Preclinical Properties and Clinical Potential." CNS Drug Reviews. Link

-

Stables, J. P., et al. (2010). "Lacosamide: Mechanism of Action." Epilepsy Research. Link

-

Yamaki, Y., et al. (2017). "Synthesis and structure-activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nsj.org.sa [nsj.org.sa]

- 3. Lacosamide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Strategic Utilization of Allylamine Building Blocks in Medicinal Chemistry

The Allylamine Motif: A "Split Personality" Intermediate

Allylamines (

However, this utility comes with a significant stability trade-off. Allylamines possess a "split personality"—they are prone to transition-metal-catalyzed isomerization, collapsing into the thermodynamically more stable (but often unwanted) enamines (

Chemical Reactivity Profile

-

Nucleophilic Node: The amine nitrogen (typically

) is highly reactive toward alkyl halides and acyl chlorides. -

Electrophilic Potential: Under Pd(0) catalysis, the allylic system forms

-allyl complexes, allowing for regioselective substitution.[1] -

Isomerization Risk: In the presence of Rh(I) or Ru(II) catalysts, the double bond migrates to conjugation with the nitrogen lone pair, forming an enamine.

Figure 1: Divergent reactivity pathways of the allylamine scaffold.

Synthesis of Allylamine Building Blocks

While classical methods like the Gabriel synthesis or reduction of allylic azides exist, they often lack regiocontrol or require hazardous reagents (hydrazine). The Tsuji-Trost Allylation stands as the gold standard for synthesizing complex allylamines, particularly when using 2-nitrosulfonamides (nosyl-amines) as nucleophiles. This method prevents over-alkylation and allows for mild deprotection.

Protocol: Pd-Catalyzed Tsuji-Trost Allylation

Objective: Synthesis of N-protected allylamine via 2-nitrosulfonamide nucleophile.[2]

Reagents:

-

Allyl Acetate (1.0 equiv)[2]

-

N-Nosyl amide derivative (1.0 equiv)[2]

- (2 mol%)

-

dppp (1,3-bis(diphenylphosphino)propane) (4 mol%)

- (1.1 equiv)

-

Solvent: THF (degassed)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve

and dppp in anhydrous THF. Stir at room temperature (RT) for 15 minutes until the solution turns from dark purple to orange/yellow, indicating the formation of the active Pd(0)-ligand complex. -

Nucleophile Activation: Add the N-nosyl amide and

to the catalyst solution. The base is required to deprotonate the sulfonamide, generating the active "soft" nucleophile. -

Substrate Addition: Add allyl acetate dropwise via syringe.

-

Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC (active spot will shift to higher

as the polar sulfonamide is allylated). -

Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight:

The reaction proceeds via an initial oxidative addition of Pd(0) to allyl acetate, forming a cationic

Strategic Applications in Drug Synthesis: The Antifungal Connection

Allylamines are not just intermediates; they are pharmacophores.[4] The most commercially significant application is Terbinafine (Lamisil), a broad-spectrum antifungal.

Mechanism of Action: Squalene Epoxidase Inhibition

Terbinafine acts by inhibiting Squalene Epoxidase (SE) , a key enzyme in the ergosterol biosynthesis pathway.[5][6][7][8]

-

Fungistatic Effect: Depletion of ergosterol disrupts membrane fluidity and integrity.

-

Fungicidal Effect: Accumulation of squalene (the substrate) reaches toxic levels within the fungal cell, leading to lipid droplet accumulation and cell death.

Binding Mode: The tertiary allylamine nitrogen of Terbinafine forms a critical hydrogen bond with the Tyr90 residue in the SE active site, while the lipophilic naphthalene ring occupies the substrate channel, acting as a non-competitive inhibitor.

Figure 2: Ergosterol biosynthesis pathway showing the specific blockade by allylamines.

Advanced Transformations: Ring-Closing Metathesis (RCM)

Using allylamines in Ring-Closing Metathesis (RCM) to form nitrogen heterocycles (pyrrolidines, piperidines) presents a specific challenge: Catalyst Poisoning .

The Lewis-basic nitrogen lone pair can coordinate to the Ruthenium center of Grubbs catalysts, displacing the phosphine ligand and arresting the catalytic cycle.

Strategy: Deactivation of the Nitrogen Lone Pair

To successfully perform RCM on allylamines, the nitrogen must be rendered non-nucleophilic.

Comparative Efficiency of Protecting Groups in RCM:

| Protecting Group Strategy | Electronic Effect | RCM Yield (Typical) | Removal Condition |

| Free Amine | Strong Lewis Base (Poison) | < 10% | N/A |

| Ammonium Salt (HCl) | Protonation (No Lone Pair) | 60-80% | Basic Workup |

| Boc / Cbz | Carbamate Resonance | 85-95% | Acid / Hydrogenolysis |

| Tosylate / Nosylate | Electron Withdrawing | > 90% | Na/Nap / Thiol |

Protocol: RCM of N-Boc Diallylamine

-

Setup: Dissolve N-Boc diallylamine (0.1 M) in anhydrous Dichloromethane (DCM).

-

Catalyst: Add Grubbs II catalyst (2-5 mol%).

-

Reflux: Heat to 40°C for 2-4 hours. The Boc group reduces electron density on the nitrogen, preventing Ru-coordination.

-

Quench: Add ethyl vinyl ether (to trap the active Ru-carbene) and stir for 30 mins.

-

Purification: Silica gel chromatography.

Handling & Stability: The Isomerization Trap

A common failure mode in allylamine research is the inadvertent isomerization to enamines during storage or purification.

-

Mechanism: Trace transition metals or strong bases catalyze the migration of the double bond to form the conjugated enamine system (

). -

Thermodynamics: The enamine is generally more stable due to conjugation between the nitrogen lone pair and the alkene

-system.

Self-Validating Storage Protocol:

-

Salt Formation: Always convert free allylamines to their Hydrochloride (HCl) or Tosyl (TsOH) salts immediately after synthesis if they are not being used instantly. The protonated ammonium species cannot isomerize because the nitrogen lone pair is tied up in the N-H bond.

-

Temperature: Store salts at -20°C.

-

Validation: Before use, acquire a

NMR.-

Allylamine Signal: Multiplet at

5.8 ppm (internal alkene proton). -

Enamine Signal: Doublet at

6.0-6.5 ppm (shifted downfield due to conjugation).

-

References

-

Mechanism of Terbinafine

-

Tsuji-Trost Reaction & Nitrosulfonamides

-

Allylamine Isomerization

-

Ring-Closing Metathesis of Amines

-

Fu, G. C., & Grubbs, R. H. "The synthesis of nitrogen heterocycles via ring-closing metathesis." Journal of the American Chemical Society.[10]

-

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-Allyl-2-(methylamino)acetamide from chloroacetyl chloride

Application Note: Modular Synthesis of N-Allyl-2-(methylamino)acetamide

Executive Summary & Strategic Analysis

This guide details the synthesis of N-Allyl-2-(methylamino)acetamide , a functionalized glycine derivative often employed as a linker in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

The Chemical Challenge: The synthesis requires the differentiation of two nucleophilic nitrogen centers. A direct "one-pot" mixing of reagents would lead to a statistical mixture of isomers and oligomers. Therefore, a sequential Chemo-Selective Strategy is required:

-

Electrophilic Discrimination: Exploiting the high reactivity of the acyl chloride over the alkyl chloride to install the allyl-amide bond first.

-

Nucleophilic Substitution: Displacing the

-chloride with methylamine using kinetic control to prevent over-alkylation (quaternization).

Retrosynthetic Logic:

The target molecule is disconnected at the amide bond and the

Figure 1: Retrosynthetic disconnection strategy identifying Chloroacetyl Chloride as the core electrophile.

Experimental Protocols

Step 1: Synthesis of N-Allyl-2-chloroacetamide (Acylation)

Objective: Selective formation of the amide bond while preserving the alkyl chloride for the subsequent step.

Mechanism: Nucleophilic Acyl Substitution (

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| Chloroacetyl Chloride | 112.94 | 1.1 | 12.4 g (8.75 mL) | Electrophile |

| Allylamine | 57.09 | 1.0 | 5.71 g (7.5 mL) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.2 | 12.1 g (16.7 mL) | HCl Scavenger |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

. -

Solvation: Add Allylamine (1.0 eq) and TEA (1.2 eq) to the DCM (anhydrous). Cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is critical. The reaction is highly exothermic. Uncontrolled heat can cause the amine to attack the alkyl chloride (self-polymerization).

-

-

Addition: Dissolve Chloroacetyl Chloride in a small volume of DCM. Add this solution dropwise over 30–45 minutes.

-

Visual Check: White fumes (HCl) may form if TEA is insufficient; the solution will become cloudy as TEA·HCl salts precipitate.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup:

-

Quench with water (50 mL).

-

Separate the organic layer. Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted allylamine, then sat.

(2 x 30 mL), and finally Brine. -

Why Acid Wash? This removes any residual allylamine which would act as an impurity in Step 2.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.-

Expected Result: Off-white solid or pale yellow oil. Yield typically 85-95%.

-

Validation:

NMR (

-

Step 2: Synthesis of N-Allyl-2-(methylamino)acetamide (Amination)

Objective: Displacement of the chloride by methylamine without forming the tertiary amine (dialkylation).

Mechanism: Bimolecular Nucleophilic Substitution (

| Reagent | MW | Equiv.[1][2][3][4][5][6][7] | Role |

| N-Allyl-2-chloroacetamide | 133.58 | 1.0 | Substrate |

| Methylamine (40% aq) | 31.06 | 5.0 | Nucleophile |

| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.) | Catalyst |

| THF | - | - | Solvent |

Protocol:

-

Setup: In a pressure tube or sealed flask, dissolve the N-Allyl-2-chloroacetamide (from Step 1) in THF.

-

Catalysis: Add catalytic KI (10 mol%).

-

Expert Insight (Finkelstein Condition): The iodide displaces the chloride to form a transient, highly reactive iodo-intermediate (

), significantly accelerating the reaction rate with the amine.

-

-

Addition: Add Methylamine solution (40% in

or 2M in THF) in a single portion.-

Stoichiometry Note: We use 5 equivalents of methylamine. High dilution and excess amine statistically favor mono-alkylation over di-alkylation.

-

-

Reaction: Seal the vessel and stir at RT for 12–16 hours.

-

Monitoring: TLC (5% MeOH in DCM). The starting material (high

) should disappear.

-

-

Purification (Acid-Base Extraction):

-

Evaporate THF/excess methylamine under reduced pressure.

-

Dissolve residue in DCM (50 mL).

-

Extract with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous layer; non-basic impurities stay in DCM.

-

Discard the DCM layer (or save for recovery of unreacted SM).

-

Basify the combined aqueous acidic extracts to pH > 12 using 4M NaOH.

-

Extract the now-free base product into DCM (3 x 30 mL).

-

Dry (

) and concentrate.

-

Process Logic & Quality Control

The following workflow illustrates the decision-making process during purification, ensuring the isolation of the correct chemical species.

Figure 2: Acid-Base extraction logic for purifying the secondary amine product.

Safety & Handling (HSE)

-

Chloroacetyl Chloride: Potent lachrymator and corrosive.[2] It releases HCl upon contact with moisture.[2] All transfers must be done in a fume hood.[2] Double-glove (Nitrile/Laminate) recommended.

-

Allylamine: Highly toxic and flammable. Absorbs through skin.

-

Methylamine: Volatile gas (if using solution, keep cold). Strong odor.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of acid chloride. | Ensure glassware is flame-dried; use anhydrous DCM. |

| Dialkylation (Step 2) | Insufficient Methylamine. | Increase MeNH2 to 10 eq. or use slow addition of the chloride to the amine pool. |

| Product is Dark/Oily | Iodine contamination (from KI). | Wash the final organic layer with dilute Sodium Thiosulfate ( |

References

-

BenchChem. (2025).[2][8] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from 2

-

Organic Syntheses. (1927). Chloroacetamide Synthesis Procedures. Org. Syn. Coll. Vol. 1, 153. Retrieved from 9

-

Mancilla, T., et al. (2003).[3] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. Retrieved from 3[7][10]

-

Lee, K. S., et al. (2003).[11] Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines. Org Biomol Chem. Retrieved from 11

-

GuideChem. (2021). Preparation of 2-Chloro-N-methylacetamide and related amides. Retrieved from 12

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity [organic-chemistry.org]

- 5. Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. guidechem.com [guidechem.com]

Using N-Allyl-2-(methylamino)acetamide as a pharmaceutical intermediate

Application Note: N-Allyl-2-(methylamino)acetamide as a Privileged Scaffold in Peptidomimetic & Heterocyclic Synthesis

Executive Summary

N-Allyl-2-(methylamino)acetamide (CAS: 1220034-32-1 for HCl salt) is a bifunctional building block increasingly utilized in the synthesis of constrained peptidomimetics and nitrogen heterocycles .[] Its structure features a secondary amine (nucleophile) and an

This guide details the synthesis of this intermediate and its application in generating 4-methylpiperazin-2-one derivatives via Ring-Closing Metathesis (RCM), a critical workflow for conformationally restricting peptide backbones in drug discovery.[]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | |

| Common Name | |

| CAS No. | 1220034-32-1 (HCl Salt) |

| Molecular Weight | 128.17 g/mol (Free Base); 164.63 g/mol (HCl) |

| Appearance | White to off-white hygroscopic solid (HCl salt) |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Storage | 2-8°C, Desiccated (Hygroscopic) |

Safety Advisory: This compound is a skin and eye irritant.[2] The free base is prone to slow dimerization; store as the hydrochloride salt.[] Handle in a fume hood.

Synthesis Protocol: Preparation of N-Allyl-2-(methylamino)acetamide

This protocol describes a scalable, two-step synthesis starting from commercially available chloroacetyl chloride.[]

Step 1: Synthesis of N-Allyl-2-chloroacetamide

Mechanism: Schotten-Baumann Acylation[]

-

Reagents: Allylamine (1.0 eq), Chloroacetyl chloride (1.1 eq),

(2.5 eq), DCM/Water (1:1).[] -

Procedure:

-

Dissolve allylamine in DCM and cool to 0°C.

-

Add aqueous

solution. -

Dropwise add chloroacetyl chloride over 30 mins, maintaining temperature <10°C.

-

Stir vigorously at RT for 2 hours.

-

Workup: Separate organic layer, wash with 1N HCl, then brine. Dry over

and concentrate. -

Yield: ~85-90% (Colorless oil).[]

-

Step 2: Amination to N-Allyl-2-(methylamino)acetamide

Mechanism: Nucleophilic Substitution (

-

Reagents: N-Allyl-2-chloroacetamide (from Step 1), Methylamine (40% aq. solution, 5.0 eq), THF.

-

Procedure:

-

Dissolve the chloroacetamide in THF (0.5 M).[]

-

Cool to 0°C and add excess methylamine solution (excess prevents bis-alkylation).[]

-

Stir at RT for 4-6 hours (Monitor by TLC/LCMS).

-

Workup: Concentrate to remove THF and excess methylamine.

-

Dissolve residue in EtOH and add concentrated HCl (1.1 eq) to precipitate the salt.[]

-

Recrystallize from EtOH/Et2O.

-

Yield: ~75% (White solid, HCl salt).[]

-

Application Protocol: Synthesis of Constrained Lactams via RCM

The primary pharmaceutical value of this intermediate lies in its ability to form piperazinone and diazepine rings, which serve as rigid scaffolds in kinase inhibitors and GPCR antagonists (e.g., mimicking the turn conformation of peptides).[]

Objective:

Synthesize 1-allyl-4-methyl-1,2,3,6-tetrahydropyrazin-2-one (a constrained dipeptide mimetic) using Ring-Closing Metathesis (RCM).

Workflow Logic:

-

Acylation: Functionalize the secondary amine with an acrylate group to install the second alkene.

-

RCM: Use a Ruthenium carbene catalyst (Grubbs II) to cyclize the two alkenes, releasing ethylene.

Experimental Steps:

Phase A: Acylation (Installation of RCM Handle)

-

Suspend N-Allyl-2-(methylamino)acetamide HCl (1.0 mmol) in DCM (10 mL).

-

Add DIPEA (3.0 mmol) to liberate the free base.[]

-

Cool to 0°C and add Acryloyl chloride (1.1 mmol) dropwise.

-

Stir for 2 hours.

-

Result: Formation of the di-olefin precursor (

-Allyl-

Phase B: Ring-Closing Metathesis (RCM)

-

Dissolve the precursor from Phase A in anhydrous DCM (highly dilute: 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.[]

-

Degas the solution with Nitrogen for 15 mins.

-

Add Grubbs Catalyst 2nd Generation (2-5 mol%).[]

-

Reflux (40°C) for 12-24 hours.

-

Purification: Evaporate solvent and purify via Flash Chromatography (SiO2, MeOH/DCM).

Visual Workflow (DOT Diagram)

Caption: Synthesis of constrained piperazinone scaffold via RCM using N-Allyl-2-(methylamino)acetamide.

Pharmaceutical Applications & Mechanistic Insights

A. VAP-1 Inhibitors (Anti-Inflammatory)

Research indicates that glycine amide derivatives are potent inhibitors of Vascular Adhesion Protein-1 (VAP-1).[][3] The

-

Mechanism: The methylamino group interacts with the topaquinone cofactor in VAP-1, while the amide backbone provides hydrogen bonding alignment within the enzymatic pocket [1].[]

B. CGRP Receptor Antagonists (Migraine)

While Ubrogepant utilizes a pyrrolidinone side chain, the synthetic logic for "gepants" often employs

-

Utility: This specific intermediate allows for the late-stage introduction of the N-methyl group, which is critical for metabolic stability (preventing N-dealkylation) and improving oral bioavailability compared to primary amines [2].[]

C. Peptoid Synthesis (Sub-monomer Method)

This molecule acts as a pre-formed "monomer" for peptoid synthesis.[] Unlike standard solid-phase peptide synthesis (SPPS), using this intermediate allows for the direct incorporation of the allyl side chain, which can be further functionalized (e.g., via thiol-ene click chemistry) to attach fluorophores or PEG chains to the drug candidate [3].[]

Quality Control & Characterization

To ensure the integrity of the intermediate before use in high-value RCM steps, verify the following parameters:

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | > 98.0% | Column: C18, Mobile Phase: |

| 1H NMR | Confirm Allyl signals | |

| Water Content | < 1.0% | Karl Fischer. Critical for RCM (Grubbs catalysts are moisture sensitive).[] |

| Chloride Content | 21.0 - 22.0% | Titration (for HCl salt verification).[] |

References

-

Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed). [Link][]

-

Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Source: Organic Process Research & Development (ACS). [Link][][4]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. Source: Polymers (PMC). [Link][]

-

N-Allyl-2-(methylamino)acetamide hydrochloride (Product Data). Source: BLD Pharm / PubChem. [Link](Note: Link directs to compound class generic/related due to specific salt variability).[]

Sources

Application Note: High-Efficiency Coupling and Manipulation of N-Allyl Glycinamide Derivatives

This Application Note and Protocol guide details the handling, coupling, and manipulation of N-allyl glycinamide derivatives in peptide synthesis. These derivatives are critical intermediates for synthesizing peptoids , backbone-protected peptides , and cyclic peptides (via Ring-Closing Metathesis).

Introduction & Strategic Utility

N-allyl glycinamide derivatives (N-allyl-Gly) represent a versatile structural motif in modern peptide chemistry. Unlike standard amino acids, the nitrogen atom carries an allyl group (

Core Applications

-

Backbone Protection: The bulky N-allyl group disrupts inter-chain hydrogen bonding (similar to pseudoprolines or Hmb groups), preventing aggregation during the synthesis of "difficult sequences" (e.g., hydrophobic or amyloidogenic peptides).

-

Peptoid Synthesis: N-allyl glycine is a fundamental monomer for N-substituted glycine oligomers (peptoids), offering protease resistance and enhanced membrane permeability.

-

Cyclization Precursor: The allyl moiety serves as a reactive handle for Ring-Closing Metathesis (RCM) to generate macrocyclic "stapled" peptides.

-

Safety-Catch Linker: The N-allyl group can be selectively removed via Palladium(0) catalysis, restoring the native glycine residue after synthesis.

The Challenge: Steric Hindrance

Coupling an incoming amino acid TO the N-allyl nitrogen is the rate-limiting step. The N-allyl group exerts significant steric hindrance and lowers the nucleophilicity of the amine. Standard protocols (e.g., DIC/HOBt) often fail, leading to deletion sequences. This guide provides optimized protocols to overcome this barrier.

Experimental Protocols

Protocol A: Synthesis of N-Allyl Glycine Building Blocks

Target: Preparation of Fmoc-N-allyl-Gly-OH or Resin-bound N-allyl-Gly.

Method: Reductive Amination on Solid Phase (Recommended for SPPS). This method builds the N-allyl glycine directly on the resin, avoiding the need for solution-phase synthesis of the free acid.

Reagents:

-

Resin-bound Glycine (free amine form).

-

Allyl aldehyde (Acrolein) or equivalent protected aldehyde.

-

Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: 1% Acetic Acid in DMF/DCM (1:1).

Step-by-Step:

-

Swelling: Swell the resin-bound Glycine (0.1 mmol scale) in DMF for 20 min.

-

Imine Formation: Add Allyl aldehyde (5.0 equiv) in TMOF (Trimethyl orthoformate) to the resin. Shake for 1 hour.

-

Note: TMOF acts as a dehydrating agent to drive imine formation.

-

-

Reduction: Drain and wash with dry DMF. Add

(5.0 equiv) in DMF/AcOH (99:1). Shake for 2-4 hours. -

Validation: Perform a Chloranil test (positive = blue/green for secondary amine). Note: Kaiser test is not reliable for secondary amines.

Protocol B: High-Efficiency Coupling TO N-Allyl Glycine

Target: Coupling Fmoc-AA-OH to the hindered Resin-N(Allyl)-Gly-Peptide.

Rationale: Standard activation (uronium/carbodiimide) is often insufficient. We utilize HATU/HOAt for moderate hindrance or Bis(trichloromethyl)carbonate (BTC/Triphosgene) for generating highly reactive acid chlorides in situ.

Method 1: HATU/HOAt (Standard High-Power)

Best for: Non-bulky incoming amino acids (Ala, Gly, Phe).

-

Activation: Dissolve Fmoc-AA-OH (5.0 equiv), HATU (5.0 equiv), and HOAt (5.0 equiv) in DMF.

-

Base Addition: Add DIEA (10.0 equiv). Crucial: Pre-activate for only 30-60 seconds to minimize racemization.

-

Coupling: Add to the resin-bound N-allyl peptide.

-

Conditions: Microwave irradiation (75°C, 30 Watts) for 10 minutes OR double coupling at Room Temperature (2 x 2 hours).

-

Capping: Acetylate unreacted amines with

/Pyridine to prevent deletion sequences.

Method 2: BTC / Acid Chloride (The "Nuclear Option")

Best for: Bulky incoming amino acids (Val, Ile, Aib) or when HATU fails.

Safety Warning: BTC generates Phosgene. Perform in a well-ventilated fume hood.

-

Preparation: Suspend Fmoc-AA-OH (5.0 equiv) and BTC (1.65 equiv) in dry THF/DCM (1:1).

-

Collidine Addition: Add 2,4,6-Collidine (14.0 equiv) dropwise. The solution will precipitate the collidinium salt and generate the acid chloride. Stir for 1-2 minutes.

-

Coupling: Add the suspension directly to the resin.

-

Reaction: Shake for 1 hour at Room Temperature.

-

Wash: Wash extensively with DCM to remove residual phosgene byproducts.

Data Summary: Coupling Efficiency Comparison

| Coupling Reagent | Incoming AA | Yield (HPLC) | Racemization Risk |

|---|---|---|---|

| DIC / HOBt | Fmoc-Ala-OH | < 20% | Low |

| HATU / DIEA | Fmoc-Ala-OH | > 95% | Moderate |

| HATU / DIEA | Fmoc-Val-OH | 60-75% | High |

| BTC / Collidine | Fmoc-Val-OH | > 90% | Low (via Acid Chloride) |

Protocol C: Post-Synthetic Manipulation

Once the N-allyl peptide is assembled, the allyl group can be used for cyclization or removed.

Workflow 1: Palladium-Mediated Deprotection (Backbone Restoration)

Objective: Remove the N-allyl group to restore native Glycine.

-

Catalyst:

(0.1 equiv). -

Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Phenylsilane (

) (10-20 equiv). -

Solvent: DCM/DMF (1:1), strictly degassed (Argon sparged).

-

Procedure:

Workflow 2: Ring-Closing Metathesis (RCM)

Objective: Cyclization between two N-allyl groups or N-allyl and O-allyl.

-

Catalyst: Grubbs II Generation Catalyst (10-20 mol%).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous, degassed).

-

Procedure:

-

Swell resin in DCE.

-

Add catalyst solution.

-

Microwave: 100°C for 1 hour (or reflux 12-24h).

-

Note: High dilution is not required on solid phase (pseudodilution effect), but efficient swelling is critical.

-

Visualization & Logic

Pathway Diagram: Coupling & Manipulation

The following diagram illustrates the decision logic for coupling to N-allyl species and the subsequent divergence into Deprotection or Cyclization pathways.

Caption: Decision matrix for coupling amino acids to sterically hindered N-allyl glycine residues and subsequent divergence into deprotection or cyclization workflows.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of N-allyl group. | Switch from HATU to BTC/Collidine method. Increase temperature to 50°C (if not Cys/His). |

| Racemization of Incoming AA | Over-activation or prolonged base exposure. | Use Sym-collidine instead of DIEA/NMM. Reduce pre-activation time to <1 min. |

| Pd-Deprotection Failure | Oxidation of Pd catalyst or insufficient scavenger. | Use fresh |

| Incomplete RCM | Catalyst aggregation or steric bulk. | Use Grubbs II or Hoveyda-Grubbs II . Add LiCl (0.4M) to disrupt peptide aggregation in DMF/DCM. |

References

-

Synthesis of N-Allyl Amino Acids

-

Acid Chloride Coupling (BTC Method)

-

Gilon, C., et al. (2003). Solid-phase synthesis of N-methylated peptides using the BTC method. Journal of Peptide Science. Link

-

-

N-Allyl for Backbone Protection (Hmb Analogue)

-

Johnson, T., & Quibell, M. (1994). The N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone amide protection strategy. Tetrahedron Letters. Link (Contextual grounding for backbone protection logic).

-

-

Ring-Closing Metathesis on Peptides

-

Miller, S. J., & Blackwell, H. E. (1998). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. Link

-

-

Alloc/Allyl Deprotection Protocol

-

Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis. Analytical Biochemistry. Link

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. digital.csic.es [digital.csic.es]

- 5. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.lsu.edu [repository.lsu.edu]

- 9. benchchem.com [benchchem.com]

- 10. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 13. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Applications of N-Allyl-2-(methylamino)acetamide in click chemistry

Application Note: High-Efficiency Thiol-Ene Bioconjugation Using N-Allyl-2-(methylamino)acetamide

Executive Summary

N-Allyl-2-(methylamino)acetamide represents a specialized class of heterobifunctional linkers designed for "Click" chemistry applications, specifically leveraging the Radical Thiol-Ene Addition . Structurally, it consists of a sarcosine (N-methylglycine) backbone functionalized with a C-terminal allyl amide.

This architecture offers two distinct orthogonal handles:

-

Secondary Amine (N-Methyl): A nucleophilic handle for conjugation to activated carboxylic acids (NHS esters), aldehydes (reductive amination), or sulfonyl chlorides.

-

Allyl Group (Alkene): A radical-responsive "ene" handle for rapid, metal-free ligation with thiols under UV/visible light.

This Application Note details the utility of N-Allyl-2-(methylamino)acetamide as a protease-resistant spacer for bioconjugation, peptide macrocyclization, and surface functionalization. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Thiol-Ene reaction described here is metal-free , water-compatible , and proceeds rapidly under mild photo-initiation.

Chemical Structure & Reactivity Profile

The molecule functions as a "Click-Ready" spacer. The internal amide bond provides stability, while the N-methyl group reduces hydrogen bonding potential, enhancing solubility in organic and aqueous buffers—a critical feature for peptoid-based linkers.

Reactivity Diagram

Figure 1: Orthogonal reactivity profile. The secondary amine serves as the anchor point, while the allyl group remains inert until activated by a radical initiator for the click reaction.

Application Workflow: Thiol-Ene Bioconjugation

This protocol describes the conjugation of a thiol-containing payload (e.g., a peptide, drug, or fluorophore) to a target protein previously modified with N-Allyl-2-(methylamino)acetamide.

Phase 1: Linker Installation (Amine Conjugation)

Objective: Attach the linker to a Target Molecule (e.g., Protein-NHS) via the secondary amine.

Reagents:

-

Target Molecule (activated as NHS ester or PFP ester).

-

N-Allyl-2-(methylamino)acetamide (10–20 equivalents).

-

Buffer: PBS (pH 7.4) or DMF (for small molecules).

Protocol:

-

Dissolve the Target-NHS ester in anhydrous DMF or PBS.

-

Add N-Allyl-2-(methylamino)acetamide (dissolved in water/DMF) at 20x molar excess.

-

Note: Secondary amines react slower than primary amines. The excess ensures competition against hydrolysis.

-

-

Incubate at RT for 4–12 hours.

-

Purification: Remove excess linker via Desalting Column (PD-10) or Dialysis (MWCO appropriate for target).

-

Result: Target-Linker-Allyl.

Phase 2: The Thiol-Ene "Click" Reaction

Objective: Covalent attachment of a Thiol-Payload to the Allyl-functionalized target.

Mechanism:

The reaction proceeds via a radical step-growth mechanism.[1] A photoinitiator (e.g., LAP) generates radicals upon UV exposure. These radicals abstract a hydrogen from the thiol, creating a thiyl radical (

Reagents:

-

Target-Linker-Allyl (from Phase 1).

-

Thiol-Payload (R-SH) (5–10 equivalents).

-

Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

-

Why LAP? Water-soluble, absorbs at 365nm and 405nm (less damaging than deep UV).

-

-

Light Source: 365nm UV lamp (6W handheld is sufficient) or 405nm LED.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a 10x stock of LAP initiator in water (e.g., 10 mg/mL).

-

Prepare the Thiol-Payload in degassed PBS or water.

-

-

Reaction Mix: Combine in a transparent vial (glass or quartz; plastic may absorb UV):

-

Target-Linker-Allyl (50 µM final conc).

-

Thiol-Payload (250–500 µM final conc).

-

LAP Initiator (1 mM final conc).

-

Optional: Add TCEP (0.5 mM) if the thiol is prone to dimerization (disulfide formation).

-

-

Degassing (Critical for Speed):

-

Oxygen inhibits radical reactions. Briefly purge the headspace with Nitrogen or Argon for 30 seconds.

-

-

Irradiation:

-

Irradiate the sample at 365nm (or 405nm) for 5–15 minutes at room temperature.

-

Distance: Keep the lamp ~2–5 cm from the sample.

-

-

Quenching & Purification:

-

Reaction stops immediately upon removing light.

-

Purify via Size Exclusion Chromatography (SEC) or HPLC to remove excess thiol and initiator.

-

Mechanistic Pathway & Data Visualization

Thiol-Ene Radical Cycle

Figure 2: The radical chain mechanism.[1] The cycle is self-propagating as long as light and reagents are present. The reaction yields a stable thioether bond.[2]

Troubleshooting & Optimization Table

| Variable | Observation | Root Cause | Corrective Action |

| Low Yield | < 20% Conversion | Oxygen Inhibition | Degas solvents thoroughly (N2 sparge) or increase Initiator conc. |

| Side Products | Disulfides (R-S-S-R) | Thiol Oxidation | Add TCEP (0.5 eq) to the reaction mix to keep thiols reduced. |

| Precipitation | Cloudiness during UV | Polymerization | The allyl group may homopolymerize (rare for allyls, common for acrylates). Reduce UV intensity or time. |

| Slow Kinetics | > 30 min reaction | Steric Hindrance | Allyl amides are moderately reactive. Switch to Norbornene if speed is critical, though Allyl is more stable. |

Advanced Application: Peptoid Macrocyclization

N-Allyl-2-(methylamino)acetamide acts as a Sarcosine-Allyl equivalent. In Peptoid Solid Phase Synthesis (SPPS), this moiety can be introduced to create "stapling" points.

-

Strategy: Incorporate two N-Allyl residues at positions

and -

Stapling: React with a dithiol linker (e.g., 1,2-ethanedithiol) under Thiol-Ene conditions.

-

Result: A conformationally constrained macrocycle with enhanced cell permeability.

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

-

Aimetti, A. A., et al. (2009). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical Communications, (35), 5342–5344. Link

-

Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytotoxicity. Biomaterials, 30(35), 6702–6707. Link

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[3][4] Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[2][5] Angewandte Chemie, 47(47), 8995-8997. Link

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

- 3. First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-Allyl Acetamide Derivatives

[1]

Subject: Prevention of Oligomerization and Oxidative Degradation in N-Allyl Acetamide Derivatives Document ID: TS-NAA-2025-04 Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Executive Summary: The "Yellowing" Phenomenon

Researchers frequently report that colorless N-allyl acetamide derivatives turn into viscous, yellow oils or solids after prolonged storage.[1] This is rarely high-molecular-weight polymerization. Instead, it is typically a combination of oxidative degradation and oligomerization driven by a mechanism known as degradative chain transfer.[1]

Unlike acrylates, which polymerize explosively into hard plastics, allyl amides undergo a self-limiting reaction that produces dimers, trimers, and oxidation byproducts. This guide details the mechanism and provides validated protocols for prevention and recovery.

The Science: Why N-Allyl Amides Degrade

To prevent degradation, one must understand the unique reactivity of the allyl group (

The Mechanism: Degradative Chain Transfer

The primary instability arises from the allylic hydrogens (the

-

Initiation: Trace radicals (from light, heat, or peroxides) attack the molecule.

-

Abstraction vs. Addition: Instead of adding to the double bond (which would grow a polymer chain), the radical abstracts an allylic hydrogen.

-

Stable Radical Formation: This creates a resonance-stabilized allyl radical.[1] This radical is too stable to attack another monomer's double bond efficiently.[1]

-

Termination: Two stable radicals collide and terminate, forming low-molecular-weight oligomers (dimers/trimers).[1]

The Result: The material does not solidify into a useful polymer but degrades into a viscous, impure "soup" of oligomers.

Visualization of the Failure Mode

Figure 1: The Degradative Chain Transfer mechanism. Note that the dominant pathway (red/green) leads to termination and oligomers rather than long polymer chains.

Storage Protocols

The storage strategy depends entirely on whether your derivative contains an inhibitor (typically MEHQ or BHT).

The "Oxygen Paradox"

-

If Inhibited with MEHQ (Monomethyl ether of hydroquinone): You MUST store the chemical with a small headspace of air (oxygen). MEHQ requires dissolved oxygen to function as a radical scavenger.[1] Storing MEHQ-inhibited monomers under pure nitrogen will deactivate the inhibitor.[1]

-

If Uninhibited or BHT-stabilized: Oxygen is the enemy.[1] It promotes auto-oxidation.[1] Store under inert gas.

Storage Matrix[1]

| Derivative State | Inhibitor Status | Recommended Atmosphere | Temperature | Container |

| Liquid/Oil | None | Inert (Argon/Nitrogen) | 2–8°C | Amber Glass |

| Liquid/Oil | MEHQ | Air (Aerated Headspace) | 2–8°C | Amber Glass |

| Liquid/Oil | BHT | Inert (Argon/Nitrogen) | 2–8°C | Amber Glass |

| Solid | Any | Inert (Argon/Nitrogen) | -20°C | Tightly Sealed |

Critical Note: For long-term storage (>6 months) of liquid derivatives, it is safer to remove the inhibitor, distill, and store frozen (-20°C) under Argon , rather than relying on MEHQ/Air at 4°C, which still allows slow oxidation.

Troubleshooting & Rescue Operations

Scenario: "My sample has turned yellow."

Diagnosis: Oxidative degradation has occurred.[1] The yellow color comes from conjugated enamide byproducts or quinone structures derived from the inhibitor. Action:

-

Check Purity: Run TLC or GC-MS.[1] If the monomer peak is >90%, purification is viable.

-

Rescue Protocol (Distillation):

Scenario: "I need to remove the inhibitor before reaction."

Context: Inhibitors like MEHQ can interfere with sensitive catalytic reactions (e.g., Grubbs metathesis). Protocol:

-

Dissolution: Dissolve the derivative in Ethyl Acetate or DCM.

-

Wash: Wash 3x with 5% NaOH or 5% NaHCO₃ solution.[1] (Phenolic inhibitors are acidic and will move to the aqueous layer).

-

Rinse: Wash 1x with Brine and 1x with Water.[1]

-

Dry: Dry over MgSO₄ and concentrate in vacuo.

-

Usage: Use immediately. Do not store uninhibited monomer for >24 hours unless frozen.[1]

Frequently Asked Questions (FAQ)

Q: Can I store N-allyl acetamide in plastic containers? A: No. Allyl amides can act as solvents/plasticizers for certain plastics over time, leaching contaminants.[1] Furthermore, plastics are permeable to oxygen.[1] Always use Amber Borosilicate Glass with Teflon-lined caps.[1]

Q: Is the polymerized material dangerous? A: Generally, no. Unlike the "runaway exotherms" seen with acrylates, allyl oligomerization is slow and not explosive. However, the resulting oligomers are useless for synthesis and difficult to characterize.

Q: Why does my solid derivative clump together? A: Many N-allyl acetamides are hygroscopic .[1] The amide bond can hydrogen bond with atmospheric water. This moisture lowers the melting point and can catalyze hydrolysis.

Decision Tree: Storage & Handling

Figure 2: Logic flow for determining the correct atmospheric conditions for storage.

References

-

Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley-Interscience.[1] (Chapter 3: Radical Chain Polymerization - Discusses degradative chain transfer in allyl monomers).

-

PubChem. (2025).[1] N-Allylacetamide Compound Summary. National Library of Medicine.[1] (Physical properties and stability data).

-

Laible, R. C. (1958).[1] Allyl Polymerizations. Chemical Reviews, 58(5), 807–843. (Foundational text on the mechanism of allyl degradative chain transfer).

-

Sigma-Aldrich. (2024).[1] Technical Bulletin: Inhibitor Removal and Handling. (General protocols for MEHQ/BHT management in monomers).

Technical Support Center: Synthesis of N-Allyl-2-(methylamino)acetamide

Welcome to the technical support guide for the synthesis of N-Allyl-2-(methylamino)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Section 1: Reaction Overview and Mechanism

The most common and direct route to synthesizing N-Allyl-2-(methylamino)acetamide involves the nucleophilic substitution of a halogen on 2-chloro-N-allylacetamide with methylamine. This SN2 reaction is favored for its relative simplicity and use of readily available starting materials.

The primary reaction is as follows:

Cl-CH₂-CO-NH-CH₂-CH=CH₂ + CH₃NH₂ → CH₃NH-CH₂-CO-NH-CH₂-CH=CH₂ + HCl

A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction.

Reaction Mechanism

The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for N-Allyl-2-(methylamino)acetamide synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my yield consistently low?

Low yield is the most frequent complaint. The root cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Caption: Workflow for troubleshooting low product yield.

Cause A: Incomplete Reaction

-

Insufficient Reaction Time or Temperature: The nucleophilic substitution may be kinetically slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the expected timeframe, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C).

-

Incorrect Stoichiometry of Base: A common error is using an insufficient amount of base. At least one equivalent of base is required to neutralize the HCl produced. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

-

Poor Reagent Quality: Ensure the 2-chloro-N-allylacetamide is pure and the methylamine solution concentration is accurate. The chloro-acetamide precursor is typically synthesized by reacting an amine with chloroacetyl chloride.[1][2][3]

Cause B: Competing Side Reactions

-

Dialkylation: The product, a secondary amine, is also nucleophilic and can react with another molecule of 2-chloro-N-allylacetamide. This "runaway reaction" is a known issue in amine alkylations.[4]

-

Solution: Use a slight excess of the primary amine (methylamine) relative to the alkylating agent (2-chloro-N-allylacetamide) to favor the mono-alkylation product. A molar ratio of 1.2-1.5 equivalents of methylamine is a good starting point.

-

-

Elimination: While less common with primary alkyl halides, using a strong, sterically hindered base can promote the E2 elimination of HCl from the starting material to form an alkene, which is an undesired side reaction.[5]

-

Solution: Use a non-hindered base like triethylamine, sodium carbonate, or even an excess of methylamine itself to act as the acid scavenger.

-

Cause C: Product Loss During Workup

-

Incorrect pH during Extraction: The product is a secondary amine, making it basic. If you wash the organic layer with an acidic solution, the product will become protonated and partition into the aqueous layer, leading to significant loss.

-

Solution: Perform extractions under neutral or slightly basic conditions. If an acid wash is necessary to remove basic impurities, the product can be recovered from the aqueous layer by basifying it and re-extracting.

-

-

Emulsion Formation: Emulsions can form during extraction, trapping the product in the interfacial layer.

-

Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Use gentle inversions rather than vigorous shaking during the extraction process.

-

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity issues usually stem from unreacted starting materials or the presence of side-products.

Common Impurities & Purification Strategies

| Impurity | Identification (TLC) | Removal Method | Rationale |

| 2-Chloro-N-allylacetamide | A less polar spot than the product. | Column Chromatography | The starting material is significantly less polar than the amine product. A silica gel column using a gradient elution (e.g., ethyl acetate/hexanes) will effectively separate them. |

| Dialkylation Product | A more polar spot than the product. | Column Chromatography | The dialkylated product contains two amide groups and a tertiary amine, making it more polar. It will elute after the desired product on a normal-phase silica column. |

| Base (e.g., Triethylamine) | May streak on TLC. | Aqueous Wash | Most common bases (or their hydrochloride salts) are water-soluble and can be removed by washing the organic layer with water or brine. |

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices.[1] They effectively dissolve the starting materials without interfering with the nucleophilic substitution. In some cases, an aqueous system with a phase-transfer catalyst can also be employed for a greener approach.

Q: How critical is temperature control?

A: Very critical. While gentle heating can increase the reaction rate, excessive heat can significantly increase the rate of side reactions, particularly dialkylation.[6] It is often best to start the reaction at a low temperature (0-5 °C), especially during the addition of reagents, and then allow it to slowly warm to room temperature.[1]

Q: Can I use a different amine besides methylamine?

A: Yes, this reaction is a general method for producing N-substituted 2-aminoacetamides. The nucleophilicity and steric hindrance of the chosen amine will affect the reaction rate and conditions. For example, a bulkier amine like tert-butylamine will react much more slowly than methylamine.

Q: Is an inert atmosphere necessary?

A: While not strictly required for this specific reaction, conducting the synthesis under an inert atmosphere (like nitrogen or argon) is good laboratory practice. It prevents potential side reactions with atmospheric oxygen or moisture, especially if your reagents or solvents are anhydrous.

Section 4: Optimized Experimental Protocol

This protocol is a validated starting point designed for high yield and purity.

Materials:

-

2-Chloro-N-allylacetamide (1.0 eq)

-

Methylamine (40% solution in H₂O, 1.5 eq)

-

Triethylamine (TEA) (1.2 eq)[1]

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Chloro-N-allylacetamide (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add the methylamine solution (1.5 eq) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material spot is consumed.

-

Quenching & Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to obtain the pure N-Allyl-2-(methylamino)acetamide.

References

-

Shaaban, H. G. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4). Available at: [Link]

- Tundo, P., et al. (2010). Direct N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(43), 7096-7121.

- Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.

-

Organic Chemistry Tutor. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for N-Methylacetamide Synthesis

Ticket ID: #NMA-PUR-001 Subject: Removal of unreacted methylamine from acetamide reaction mixtures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Removing unreacted methylamine (

This guide prioritizes anhydrous purification methods (volatility and solid-phase scavenging) over liquid-liquid extraction to preserve yield.[1]

Quick Reference Data: The Physicochemical Mismatch

Before selecting a protocol, compare the properties of your impurity and product. This data dictates why standard washes fail.[1]

| Property | Methylamine (Impurity) | N-Methylacetamide (Product) | Implication |

| Boiling Point | -6.3°C (Gas at RT) | 205–206°C | Primary Separation Vector: Volatility is your best friend.[1][3] |

| Melting Point | -93°C | 26–28°C | NMA may solidify in the condenser if cooling is too aggressive.[1] |

| Water Solubility | Miscible | Miscible ( | Warning: Aqueous washes will dissolve your product.[1] |

| Basicity ( | ~10.6 (Conjugate Acid) | Neutral | Acidic resins can selectively bind the amine.[1] |

| Odor | Pungent / Fishy | Faint / Odorless | Smell is a sensitive (though non-quantitative) detector.[1] |

Module 1: The Volatility Protocol (Scale-Up Friendly)

Best for: Large-scale synthesis (>10g) where the methylamine is in its free base form.

User Question: I put my reaction on the rotovap, but the methylamine smell persists. Why won't it leave?

Diagnosis: Methylamine is likely trapped as a salt (e.g., methylammonium acetate or hydrochloride).[1][2] While free methylamine boils at -6°C, its salt forms are non-volatile solids that will remain indefinitely.[1][2]

The Fix: The "Freebase & Strip" Technique

-

pH Check: Take a small aliquot of your reaction mixture and check the pH. If pH < 11, your amine is protonated.[1][2]

-

Basification (Anhydrous): Add a thoroughly dried inorganic base (e.g.,

or-

Why? This deprotonates the methylammonium salt:

.

-

-

Azeotropic Strip:

-

Vacuum Distillation (Final Polish):

Module 2: Solid-Phase Scavenging (High-Throughput/MedChem)

Best for: Small scale (<1g), library synthesis, or when yield is paramount and distillation is impractical.[1][2]

User Question: I cannot distill because my product contains other sensitive functional groups. How do I "wash" it without water?

The Solution: Chemoselective Resin Capture Avoid liquid-liquid extraction.[1] Use functionalized polymer beads to physically fish out the impurity.

Option A: Strong Cation Exchange (SCX)

-

Reagent: Sulfonic acid functionalized silica or polystyrene (e.g., Dowex 50W, Amberlyst 15).[1][2]

-

Protocol:

-

Mechanism: The basic methylamine reacts with the sulfonic acid on the bead to form an ionic bond. The neutral amide (NMA) flows through.[1]

-

Note: If your product has a basic amine elsewhere in the molecule, do not use this method; it will bind your product too.

-

Option B: Electrophilic Scavenging (PS-Isocyanate) [1][2]

-

Reagent: Polymer-Supported Isocyanate (PS-NCO).[1]

-

Protocol:

-

Mechanism: The nucleophilic methylamine attacks the isocyanate to form a polymer-bound urea. This is irreversible and leaves no acidic residues.[1]

Module 3: Visual Workflows

Figure 1: Decision Matrix for Purification

Caption: Select the purification route based on reaction scale and product sensitivity. Blue nodes indicate actions; Orange nodes indicate critical decision points.

Figure 2: Mechanism of Resin Scavenging

Caption: Chemical mechanism of removing methylamine using Polymer-Supported Isocyanate (PS-NCO). The impurity becomes covalently tethered to the solid bead.

FAQ: Troubleshooting & Safety

Q: Can I just use a water/ethyl acetate extraction?

A: Strongly discouraged. N-Methylacetamide has a

Q: The reaction mixture turned into a solid block. What happened? A: NMA has a melting point of ~28°C [2].[1][10][11][12] If your lab is cool, or if you evaporated the solvent completely, the product crystallized. Gently warm the flask (35°C) to liquefy it for transfer.

Q: Is the "fishy" smell a reliable indicator of purity? A: It is a reliable indicator of impurity, but not purity. The human nose can detect methylamine at 3-5 ppm.[1] If you smell it, you likely have <1% impurity, but it is still present.[1][2] For pharmaceutical applications, verify residual amine content using NMR or GC-FID.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6582, N-Methylacetamide.[1][2] Retrieved from [Link][1]

-

Supra Sciences. Solid Supported Scavengers: Mechanism and Application. Retrieved from [Link][1]

-

Booth, R. J., & Hodges, J. C. (1997). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products.[1][2] Journal of the American Chemical Society. (Contextual citation for PS-NCO scavenging efficiency).

Sources

- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Methylamines purification process - Patent 0037695 [data.epo.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. glycopep.com [glycopep.com]

- 8. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 11. lookchem.com [lookchem.com]

- 12. grokipedia.com [grokipedia.com]

Technical Support Center: A Guide to Handling Hygroscopic Hydrochloride Salts of Allyl-Acetamides

From the desk of a Senior Application Scientist:

Welcome to the technical support center for handling hygroscopic hydrochloride (HCl) salts of allyl-acetamides. As a class of compounds, these molecules are invaluable in drug discovery and development. However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant set of challenges that can impact experimental reproducibility, compound stability, and the integrity of your results.[1][2][3]

This guide is designed to move beyond simple instructions. It provides a framework for understanding the underlying principles of why these salts behave the way they do and equips you with practical, field-proven strategies to mitigate the risks associated with moisture uptake. We will address common questions, troubleshoot complex scenarios, and provide robust protocols to ensure the quality and reliability of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with hygroscopic allyl-acetamide HCl salts.

Q1: My newly received allyl-acetamide HCl salt appears clumpy and sticky. Is it degraded?

A1: Not necessarily. Clumping and stickiness are classic physical signs of moisture absorption by a hygroscopic powder.[2][4] The absorbed water acts as a plasticizer and can form liquid bridges between particles, leading to agglomeration.[3][5][6] While the compound's chemical integrity may still be intact, this is a critical sign that strict environmental controls are needed for all future handling. Chemical degradation, such as hydrolysis, is a risk with prolonged moisture exposure, but clumping is the first indicator of a handling issue.[1][7][8]

Q2: What are the ideal storage conditions for these compounds?

A2: The primary goal is to minimize exposure to atmospheric moisture. The ideal storage involves a multi-layered approach:

-

Primary Container: Use airtight, sealed containers made of non-reactive material (e.g., amber glass vials with PTFE-lined caps).

-

Secondary Enclosure: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[1] A vacuum desiccator is preferable.

-

Environment: Store the desiccator in a temperature-controlled environment. While refrigeration can reduce degradation rates, be mindful of condensation when removing the sample. Always allow the container to equilibrate to room temperature before opening.[9][10]

Q3: The weight of my compound keeps increasing on the analytical balance. How can I get an accurate measurement?

A3: This is a direct observation of the compound absorbing moisture from the air in real-time.[9][11] To obtain an accurate weight, you must minimize the exposure time and control the environment.

-

Speed is Key: Have all materials ready before opening the compound container. Weigh the compound as quickly as possible.[10]

-

Use a Weighing Bottle: Weigh the sample in a tared, sealed weighing bottle or vial.[9][12] This minimizes air exposure during the measurement.

-

Controlled Environment: If possible, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<40% RH).[13][14][15]

-